Cas no 70553-75-2 (Aflatrem)
Aflatrem structure
Product Name:Aflatrem
CAS-nummer:70553-75-2
MF:C32H39NO4
MW:501.656369447708
CID:565965
PubChem ID:107718
Update Time:2025-04-19
Aflatrem Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
- Aflatrem
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
- ZEL123Y65D
- AFLATREME
- C20555
- Q27295396
- CHEMBL327558
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
- (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
- 70553-75-2
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
- UNII-ZEL123Y65D
- (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- CHEBI:181944
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
- 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- NS00127058
- DTXSID70990787
- NSC629669
- AKOS040761314
- 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
- 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- alpha,alpha-Dimethylallylpaspalinine
- HY-N7780
- CS-0137563
-
- Inchi: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
- InChI-sleutel: YVDJBQQJIDPRKP-SLUQHKSNSA-N
- LACHT: O[C@]12C3=CC([C@H]4C(C)(C)O[C@]3(CC[C@]1(C)[C@@]1(C)C3=C(C5C(=CC=CC=5N3)C(C=C)(C)C)C[C@@H]1CC2)O4)=O
Berekende eigenschappen
- Exacte massa: 501.28807
- Monoisotopische massa: 501.288
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 2
- Complexiteit: 1090
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 71.6
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.26
- Kookpunt: 663.6°C at 760 mmHg
- Vlampunt: 355.2°C
- Brekindex: 1.643
- PSA: 71.55
- Dampfdruk: 0.0±2.1 mmHg at 25°C
Aflatrem Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
Aflatrem Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3351-1 mg |
Aflatrem |
70553-75-2 | 1mg |
¥3635.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5 mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | 5mg |
¥7200.0 | 2021-09-10 | ||
| TargetMol Chemicals | TN3351-5mg |
Aflatrem |
70553-75-2 | 5mg |
¥ 29500 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | ,98.0% | 5mg |
¥7200.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3351-5 mg |
Aflatrem |
70553-75-2 | 98% | 5mg |
¥ 29,500 | 2023-07-11 | |
| TargetMol Chemicals | TN3351-1 mL * 10 mM (in DMSO) |
Aflatrem |
70553-75-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 35400 | 2023-09-15 | |
| A2B Chem LLC | AH23471-1mg |
aflatrem |
70553-75-2 | 98.0% | 1mg |
$837.00 | 2023-12-30 | |
| A2B Chem LLC | AH23471-5mg |
aflatrem |
70553-75-2 | 98.0% | 5mg |
$910.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3351-1 ml * 10 mm |
Aflatrem |
70553-75-2 | 1 ml * 10 mm |
¥ 35400 | 2024-07-20 |
Aflatrem Gerelateerde literatuur
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
-
Taro Ozaki,Atsushi Minami,Hideaki Oikawa Nat. Prod. Rep. 2023 40 202
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2016 33 382
70553-75-2 (Aflatrem) Gerelateerde producten
- 57186-25-1(Paxilline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
CN Leverancier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie